VH032-PEG2-NH2 (dihydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
VH032-PEG2-NH2 (dihydrochloride) is a synthesized E3 ligase ligand-linker conjugate that incorporates the (S,R,S)-AHPC based von Hippel-Lindau ligand and a 2-unit polyethylene glycol linker. This compound is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are designed to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VH032-PEG2-NH2 (dihydrochloride) involves the conjugation of the von Hippel-Lindau ligand with a polyethylene glycol linker. The reaction typically requires the use of protecting groups to ensure selective reactions at specific sites. For instance, the Boc-protected version of VH032 can be used, which removes the protecting group under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for VH032-PEG2-NH2 (dihydrochloride) are not extensively documented in the public domain. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
VH032-PEG2-NH2 (dihydrochloride) primarily undergoes substitution reactions, particularly in the context of forming PROTACs. The compound can react with various target protein ligands to form a bifunctional molecule that recruits the E3 ligase and the target protein .
Common Reagents and Conditions
Common reagents used in the synthesis of VH032-PEG2-NH2 (dihydrochloride) include Boc-protected VH032, polyethylene glycol, and acidic conditions for deprotection. The reactions are typically carried out in organic solvents such as dimethylformamide or dichloromethane .
Major Products Formed
The major product formed from the synthesis of VH032-PEG2-NH2 (dihydrochloride) is the final E3 ligase ligand-linker conjugate, which can be further used to synthesize PROTACs .
Scientific Research Applications
VH032-PEG2-NH2 (dihydrochloride) has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs, which are valuable tools for studying protein function and degradation.
Biology: Employed in the selective degradation of target proteins, aiding in the study of protein-protein interactions and cellular pathways.
Medicine: Potential therapeutic applications in targeting disease-related proteins for degradation, offering a novel approach to drug development.
Industry: Utilized in the development of new chemical probes and tools for drug discovery
Mechanism of Action
VH032-PEG2-NH2 (dihydrochloride) functions by recruiting the von Hippel-Lindau E3 ligase to the target protein, facilitating its ubiquitination and subsequent degradation by the proteasome. The compound binds to the von Hippel-Lindau protein, forming a complex that brings the target protein in proximity to the E3 ligase, leading to its ubiquitination and degradation .
Comparison with Similar Compounds
Similar Compounds
VH032: A precursor to VH032-PEG2-NH2, used in the synthesis of PROTACs.
(S,R,S)-AHPC-PEG2-NH2: Another E3 ligase ligand-linker conjugate with similar applications.
Lenalidomide: A ligand for the ubiquitin E3 ligase cereblon, used in the recruitment of CRBN protein
Uniqueness
VH032-PEG2-NH2 (dihydrochloride) is unique due to its specific incorporation of the von Hippel-Lindau ligand and polyethylene glycol linker, which enhances its solubility and stability. This makes it particularly effective in the synthesis of PROTACs, offering a versatile tool for targeted protein degradation .
Properties
Molecular Formula |
C28H43Cl2N5O6S |
---|---|
Molecular Weight |
648.6 g/mol |
IUPAC Name |
1-[2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C28H41N5O6S.2ClH/c1-18-24(40-17-31-18)20-7-5-19(6-8-20)14-30-26(36)22-13-21(34)15-33(22)27(37)25(28(2,3)4)32-23(35)16-39-12-11-38-10-9-29;;/h5-8,17,21-22,25,34H,9-16,29H2,1-4H3,(H,30,36)(H,32,35);2*1H |
InChI Key |
JHDIGXLPWYVAKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCN)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.